molecular formula C15H15N3OS B2405740 (3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034284-84-7

(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No. B2405740
M. Wt: 285.37
InChI Key: SOQBRPSZAHSSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Antiviral and Antitumoral Activity

A study by Jilloju et al. (2021) explored the synthesis of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, revealing promising in vitro anticoronavirus and antitumoral activity. The antitumoral activity was attributed to the inhibition of tubulin polymerization, showcasing the compound's potential in cancer treatment and its versatility against viral infections. Jilloju et al., 2021.

Antibacterial Activity

Landage et al. (2019) synthesized a new series of thiazolyl pyrazole and benzoxazole derivatives, including compounds structurally related to the query chemical. These compounds were characterized and evaluated for their antibacterial activities, indicating the potential use of these derivatives in combating bacterial infections Landage et al., 2019.

Antimicrobial Activity

Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating significant antimicrobial activity against various pathogens. This suggests the compound's relevance in developing new antimicrobial agents Kumar et al., 2012.

Cancer Chemopreventive Properties

A study on the constituents of Musa x paradisiaca cultivar isolated compounds that induced the phase II enzyme, quinone reductase, a marker for cancer chemopreventive properties. Although not directly mentioning the query chemical, this research highlights the interest in similar structures for cancer prevention Jang et al., 2002.

Anticancer Evaluation

Gouhar and Raafat (2015) prepared derivatives of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and evaluated their anticancer properties. This study underscores the potential of structurally complex compounds in anticancer drug development Gouhar and Raafat, 2015.

properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(17-9-14-8-13(17)10-20-14)11-3-1-4-12(7-11)18-6-2-5-16-18/h1-7,13-14H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQBRPSZAHSSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

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